molecular formula TlCl3<br>Cl3Tl B080944 Thallium(III) chloride CAS No. 13453-32-2

Thallium(III) chloride

Cat. No. B080944
CAS RN: 13453-32-2
M. Wt: 310.74 g/mol
InChI Key: KTZHUTMWYRHVJB-UHFFFAOYSA-K
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Description

Synthesis Analysis

Thallium(III) chloride can be synthesized by chlorination of thallium(I) halides in solution, leading to the formation of crystalline compounds when mixed with acetonitrile or dimethylsulfoxide (DMSO). This process has been thoroughly examined, revealing insights into the chemical behavior and structural characteristics of this compound solutions and solvates (Asadi et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic and structural analysis techniques. Studies have demonstrated that this compound forms complexes with different coordination geometries, including trigonal bipyramidal and octahedral arrangements, depending on the ligands involved (Carmalt et al., 1996). The interaction with dimethylsulfoxide (DMSO) and other organic solvents provides valuable information on the versatility and adaptability of this compound in forming coordination complexes.

Chemical Reactions and Properties

This compound acts as an efficient catalyst in acylation reactions, facilitating the transformation of alcohols, phenols, and thiols under solvent-free conditions, showcasing its potential in organic synthesis (Kadam & Kim, 2008). Additionally, its role in the selective extraction of thallium(III) ions in the presence of other metal ions highlights its specificity and utility in separation processes (Chung et al., 2003).

Physical Properties Analysis

Investigations into the physical properties of this compound, including its behavior in various solvents and the formation of solvated species, provide insights into its solubility, stability, and interaction with light. The complexation with DMSO and acetonitrile, for instance, has been thoroughly examined, revealing the formation of solvated species with distinct spectroscopic signatures (Asadi et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, catalytic capabilities, and interactions with organic and inorganic ligands, have been extensively studied. Its ability to catalyze various organic transformations and form stable complexes with ligands such as DMSO highlights its chemical versatility and importance in synthetic chemistry (Kadam & Kim, 2008).

Scientific Research Applications

Genetic Toxicology of Thallium

Thallium compounds, including Thallium(III) chloride, are known for their toxicity, affecting both eukaryotic and prokaryotic cells. Research has focused on the mutagenic, genotoxic, and cytotoxic effects of thallium, revealing its high toxicity and potential to mimic or inhibit the action of potassium and other metal cations within cells. Despite limited studies directly focusing on this compound, the general toxicology of thallium compounds provides insights into their hazardous nature and the need for careful handling in scientific applications (Rodríguez Mercado & Altamirano-Lozano, 2013).

Thallium Pollution and Removal Technologies

In environmental science, the focus has been on the removal of thallium from water sources, with research exploring various treatment technologies. Thallium contamination, particularly from industrial activities, poses significant health risks, and advanced removal methods, including adsorption and microbial fuel cells, are under investigation. These studies highlight the urgency in developing efficient, cost-effective technologies to mitigate thallium pollution for environmental protection and public health (Liu et al., 2019).

Environmental Exposure and Remediation Efforts

Further research has addressed environmental exposure to thallium, including this compound, and the effectiveness of remediation strategies. The highly toxic nature of thallium compounds necessitates ongoing efforts to understand exposure pathways and develop remediation techniques that can be applied to contaminated soils and waterways. Biochar utilization, for instance, represents a promising approach for remediating thallium-contaminated agricultural soils, offering a sustainable method to reduce the ecological and health risks associated with thallium exposure (Luo et al., 2020).

Safety and Hazards

Thallium(III) chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

trichlorothallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZHUTMWYRHVJB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Tl](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TlCl3, Cl3Tl
Record name thallium(III) chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Thallium(III)_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13453-32-2
Record name Thallium chloride (TlCl3)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thallium chloride (TlCl3)
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Record name Thallium chloride (TlCl3)
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Record name Thallium trichloride
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Q & A

Q1: What is the molecular formula and weight of Thallium(III) chloride?

A1: this compound is represented by the molecular formula TlCl3. Its molecular weight is 310.83 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to study this compound. Far-infrared spectroscopy has been used to investigate the structure of this compound complexes in aqueous solutions, providing evidence for the existence of [TlCl5]2-. X-ray photoelectron spectroscopy (XPS) has also been used to analyze this compound complexes. Additionally, Raman spectroscopy has been utilized to study this compound complexes in aqueous solutions.

Q3: What is the structure of this compound in different solvents?

A3: this compound can exist as different species in protic and aprotic solvents. Research suggests that in aqueous solutions, depending on chloride concentration and pH, it can exist as octahedral complexes like [TlCl(H2O)5]2+, trans-[TlCl2(H2O)4]+, [TlCl6]3-, or as the tetrahedral [TlCl4]-. In organic solvents, solvated species like TlCl3·Solv or H[TlCl4]·3 Solv (Solv = tributylphosphate, cyclohexanone) have been reported.

Q4: Are there any interesting structural features observed in this compound complexes with organic ligands?

A4: Yes, this compound forms a variety of complexes with organic ligands, exhibiting diverse structural motifs. For instance, with pyridine carboxylic acids, it can form monomeric complexes with distorted octahedral geometry around the thallium center, as seen in [TlCl2(pic)(Hpic)]·0.5H2O (pic = picolinate). Furthermore, it can form polymeric chains or 3D networks through bridging ligands, as observed in complexes with nicotinic acid and isonicotinic acid.

Q5: What are some notable catalytic applications of this compound?

A5: this compound has been investigated as a Lewis acid catalyst in organic synthesis. It has shown catalytic activity in acylation reactions of alcohols, phenols, and thiols, as well as in geminal diacylation of aldehydes. Notably, these reactions can be carried out under solvent-free conditions, enhancing their green chemistry appeal. this compound has also been explored for its ability to catalyze the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide under mild conditions.

Q6: How does the catalytic activity of this compound compare to other Lewis acids?

A6: Research suggests that this compound exhibits milder Lewis acidity compared to aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). Its activity is found to be comparable to zinc chloride (ZnCl2). This milder Lewis acidity can be advantageous in achieving selectivity in certain organic transformations.

Q7: Can you provide an example of a reaction where this compound's specific reactivity is observed?

A7: In the methallylation of benzene, this compound preferentially leads to the formation of β, β′-dimethylstyrene, highlighting its unique reactivity compared to other Lewis acids. Similarly, in the acetylation of benzene, it favors the formation of benzoylacetone.

Q8: How does this compound interact with aromatic hydrocarbons?

A8: this compound can undergo interesting reactions with aromatic hydrocarbons. In carbon tetrachloride, it can lead to both chlorination and carboxylation of the aromatic ring. This means it can introduce both chlorine atoms and carboxylic acid groups into the aromatic structure. Interestingly, the ratio of chlorination to carboxylation products can be influenced by temperature, with carboxylation being favored at lower temperatures.

Q9: How does this compound react with olefins?

A9: this compound reacts with both mono- and diolefins to produce vicinally dichlorinated products. This reaction occurs in carbon tetrachloride, and the yields can be significantly boosted by adding CuCl2·2H2O or FeCl3 while introducing oxygen into the reaction mixture. Interestingly, these additives by themselves do not yield dichlorinated products in carbon tetrachloride.

Q10: What is the proposed mechanism for the vicinal dichlorination of olefins by this compound?

A10: The proposed mechanism suggests that the reactive species is not free chlorine generated from this compound tetrahydrate but a polarized dimeric form of TlCl3. This dimeric species is believed to interact with the olefin, leading to the addition of two chlorine atoms across the double bond.

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